molecular formula C13H8NNaO3 B12661173 Sodium 2-hydroxy-9H-carbazole-1-carboxylate CAS No. 83763-53-5

Sodium 2-hydroxy-9H-carbazole-1-carboxylate

Cat. No.: B12661173
CAS No.: 83763-53-5
M. Wt: 249.20 g/mol
InChI Key: QETTYYZFXGQNHF-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-9H-carbazole-1-carboxylate is a chemical compound that belongs to the class of carbazole derivatives Carbazoles are heterocyclic aromatic compounds known for their diverse biological and chemical properties This particular compound features a sodium salt of 2-hydroxy-9H-carbazole-1-carboxylic acid, making it soluble in water and other polar solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-hydroxy-9H-carbazole-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-hydroxy-9H-carbazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxylate group can be reduced to form an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-oxo-9H-carbazole-1-carboxylate, while reduction of the carboxylate group can produce 2-hydroxy-9H-carbazole-1-methanol .

Scientific Research Applications

Sodium 2-hydroxy-9H-carbazole-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-9H-carbazole-1-carboxylate depends on its specific application. In biological systems, carbazole derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-hydroxy-9H-carbazole-1-carboxylate is unique due to its combination of hydroxyl and carboxylate groups, which confer distinct chemical and biological properties. Its solubility in water and potential for diverse chemical modifications make it a valuable compound for research and industrial applications .

Properties

CAS No.

83763-53-5

Molecular Formula

C13H8NNaO3

Molecular Weight

249.20 g/mol

IUPAC Name

sodium;2-hydroxy-9H-carbazole-1-carboxylate

InChI

InChI=1S/C13H9NO3.Na/c15-10-6-5-8-7-3-1-2-4-9(7)14-12(8)11(10)13(16)17;/h1-6,14-15H,(H,16,17);/q;+1/p-1

InChI Key

QETTYYZFXGQNHF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)C(=O)[O-].[Na+]

Origin of Product

United States

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